molecular formula C5H4ClIN2O B3032119 6-Chloro-5-iodo-2-methylpyrimidin-4-ol CAS No. 111079-42-6

6-Chloro-5-iodo-2-methylpyrimidin-4-ol

Cat. No.: B3032119
CAS No.: 111079-42-6
M. Wt: 270.45
InChI Key: SIDORYUWTWQBMA-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-2-methylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C5H4ClIN2O It is a derivative of pyrimidine, characterized by the presence of chlorine and iodine substituents at the 6th and 5th positions, respectively, and a hydroxyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol typically involves the halogenation of 2-methylpyrimidin-4-ol. The process can be summarized as follows:

    Chlorination: 2-Methylpyrimidin-4-ol is first chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position.

    Iodination: The chlorinated intermediate is then subjected to iodination using iodine or an iodine-containing reagent to introduce the iodine atom at the 5th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodo-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group at the 4th position can undergo oxidation to form a ketone or reduction to form an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine or iodine atoms.

    Oxidation and Reduction: Products include ketones or alcohols derived from the hydroxyl group.

    Coupling Reactions: Products include biaryl or diaryl compounds formed through the coupling of the pyrimidine ring with other aromatic systems.

Scientific Research Applications

6-Chloro-5-iodo-2-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibitors and nucleic acid analogs.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodo-2-methylpyrimidin-4-ol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may also interact with nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylpyrimidin-4-ol: Lacks the iodine substituent at the 5th position.

    5-Iodo-2-methylpyrimidin-4-ol: Lacks the chlorine substituent at the 6th position.

    2-Methylpyrimidin-4-ol: Lacks both chlorine and iodine substituents.

Uniqueness

6-Chloro-5-iodo-2-methylpyrimidin-4-ol is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

4-chloro-5-iodo-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2O/c1-2-8-4(6)3(7)5(10)9-2/h1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDORYUWTWQBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261915
Record name 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111079-42-6
Record name 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111079-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-iodo-2-methyl-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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